molecular formula C22H22N2O4S2 B3700381 2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide

2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide

Cat. No.: B3700381
M. Wt: 442.6 g/mol
InChI Key: CMFOKEXFVKVYGL-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative . It has been studied for its potential in ameliorating Methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers in mice . The compound, referred to as B8 in the study, was found to significantly reduce diarrhea score, mitigate weight loss, increase feed intake, and improve survival rate in a dose-dependent manner .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a benzimidazole ring, a sulfonyl group, and a phenyl group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that vinyl sulfone-based compounds, which are structurally similar, have been studied for their reactivity with thiols . These compounds can undergo covalently reversible reactions with thiols .

Mechanism of Action

The compound has been found to exhibit a mucoprotective effect, mitigating villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers . It also downregulated the mRNA expression of various inflammatory markers and upregulated IL-10 expression .

Future Directions

The compound shows promise in the treatment of Methotrexate-induced intestinal mucositis . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and conducting preclinical and clinical trials to assess its efficacy and safety in humans.

Properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-28-19-11-13-21(14-12-19)30(26,27)24(18-8-4-3-5-9-18)16-22(25)23-17-7-6-10-20(15-17)29-2/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFOKEXFVKVYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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